molecular formula C7H9NO B1274162 3-Amino-5-methylphenol CAS No. 76619-89-1

3-Amino-5-methylphenol

Cat. No. B1274162
CAS RN: 76619-89-1
M. Wt: 123.15 g/mol
InChI Key: NCUABBHFJSFKOJ-UHFFFAOYSA-N
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Description

3-Amino-5-methylphenol is a chemical compound that belongs to the class of aminophenols, which are compounds containing an amino group attached to a phenol moiety. While the provided papers do not directly discuss 3-amino-5-methylphenol, they do provide insights into related compounds that can help infer some of the properties and behaviors of 3-amino-5-methylphenol. For instance, the study of 4-aminophenol derivatives in paper suggests that aminophenols can be modified to exhibit a range of biological activities, including antimicrobial and antidiabetic effects.

Synthesis Analysis

The synthesis of aminophenol derivatives is detailed in paper , where various 4-aminophenol derivatives are synthesized and characterized. Although the specific synthesis of 3-amino-5-methylphenol is not described, the methodologies applied for the synthesis of related compounds, such as the use of Schiff base reactions, can be considered relevant for the synthesis of 3-amino-5-methylphenol. These methods typically involve the condensation of amines with aldehydes or ketones to form imine or Schiff base compounds.

Molecular Structure Analysis

The molecular structure of a related compound, 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, is analyzed using X-ray diffraction in paper . This analysis reveals specific features of molecular packing in crystals, such as the presence of enantiomers and pseudosymmetry. While this does not directly describe 3-amino-5-methylphenol, it provides a framework for understanding how similar compounds might behave in crystalline form and the potential for complex molecular interactions within the crystal lattice.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-methylphenol can be inferred from the general behavior of aminophenols. These compounds typically exhibit moderate solubility in water and organic solvents, and their chemical properties are influenced by the presence of both electron-donating amino and electron-withdrawing hydroxyl groups. The studies in paper on 4-aminophenol derivatives provide insights into their biological evaluation, suggesting that modifications on the aminophenol core can lead to significant biological activities, which could also be true for 3-amino-5-methylphenol.

Scientific Research Applications

Oxidative Condensation and Compound Formation

3-Amino-5-methylphenol, when oxidatively condensed, can lead to the formation of significant biochemical compounds. For instance, in the presence of human hemoglobin, it can transform into dihydrophenoxazinone, a compound with a distinct brownish-yellow coloration. This reaction resembles the mechanism of actinomycin synthase and is critical in the study of biological redox processes (Tomoda, Arisawa, & Koshimura, 1991).

Anticancer Research

Compounds derived from the condensation of 3-Amino-5-methylphenol have shown potential in anticancer research. For instance, pyrazolone-enamines synthesized from it demonstrated significant inhibitory effects on the proliferation of human liver cancer HepG2 cells. These findings are crucial for understanding the anticancer mechanism and the effects of different functional groups on such compounds (Yan et al., 2015).

Antiviral Activities

Another application of 3-Amino-5-methylphenol derivatives is in antiviral research. A compound derived from it, 2-amino-4, 4α-Dihydro-4α-7-dimethyl-3H-phenoxazine-3-one (Phx), produced by reacting with bovine hemoglobin, exhibited the ability to inhibit the proliferation of poliovirus in Vero cells, suggesting its potential use in preventing poliovirus infection (Iwata et al., 2003).

Biodegradation Studies

3-Amino-5-methylphenol is also significant in environmental studies, particularly in the biodegradation of certain pharmaceuticals. It has been identified as a by-product in the biodegradation of sulfamethoxazole, a common medicine, by various bacterial strains. Understanding its role in biodegradation processes is vital for environmental management and remediation efforts (Mulla et al., 2018).

Molecular and Vibrational Spectroscopy

In molecular and vibrational spectroscopy, 3-Amino-5-methylphenol is used for understanding the molecular structure and dynamics. Studies involving laser Raman and Fourier transform infrared spectra provide insights into molecular stability, bond strength, and other thermodynamic functions, which are essential in the field of molecular spectroscopy (Sundaraganesan, Anand, & Joshua, 2007).

Safety And Hazards

3-Amino-5-methylphenol is considered hazardous. It has been assigned the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUABBHFJSFKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997954
Record name 3-Amino-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylphenol

CAS RN

76619-89-1
Record name 3-Amino-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76619-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-m-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076619891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-m-cresol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.345
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Synthesis routes and methods

Procedure details

A mixture of 5-methylbenzene-1,3-diol (6.0 g), ammonium chloride (3.0 g), water (9.0 mL), and ammonium hydroxide (6.8 mL, 33% in water) were sealed in a bomb and heated at 180° C. for 17 hours. The mixture was cooled to room temperature and the resulting precipitate collected by filtration. Crystallisation from water gave title compound, 1.7 g.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Kirschning, C Zeilinger, M Preller, W Ewert… - 2023 - researchsquare.com
… Bottom: (a) Crystal structure of ShGdmF with bound pantetheine, (b) N-acetylcysteamine (SNAC), (c) 3-aminophenol 32, and (d) 3-amino-5-methylphenol 33 in the active site cleft (upper …
Number of citations: 2 www.researchsquare.com
A Dey, MT Kirchner, VR Vangala… - Journal of the …, 2005 - ACS Publications
The supramolecular synthon approach to crystal structure prediction (CSP) takes into account the complexities inherent in crystallization. The synthon is a kinetically favored unit, and …
Number of citations: 102 pubs.acs.org
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
Deregulation of the receptor tyrosine kinase RET has been implicated in medullary thyroid cancer, a small percentage of lung adenocarcinomas, endocrine-resistant breast cancer and …
Number of citations: 30 www.sciencedirect.com
S Guizzetti, JA Schwindeman… - … Process Research & …, 2021 - ACS Publications
… The reaction of 5-methyl-1,3-cyclohexanedione in xylene under similar conditions provided the corresponding product 3-amino-5-methylphenol in 65% yield: This protocol could also be …
Number of citations: 1 pubs.acs.org
PA Greenidge, SAM Mérette, R Beck… - Journal of medicinal …, 2003 - ACS Publications
… Disulfonylation was unexpected since the more electron rich 3-amino-5-methylphenol has been reported to react cleanly in good yield. Removal of the Boc group, using 50% TFA in …
Number of citations: 27 pubs.acs.org
EWF Cordeiro, RM Hilgert, LAC Batista… - Brazilian Journal of …, 2020 - SciELO Brasil
… DP3 showed the same predicted effect on strain TA100 compared to the chemical structure of 3-amino-5-methylphenol (CAS: 95-84-1), similarity index of 0.18. …
Number of citations: 1 www.scielo.br
C Bartens - 2022 - repo.uni-hannover.de
The ansamycin antibiotic geldanamycin is biosynthesized by Streptomyces hygroscopicus through a PKS type I. The macrolactamization in the biosynthesis is catalyzed by the amide …
Number of citations: 2 www.repo.uni-hannover.de
DE WINKLER, RR WHETSTONE… - 1954 - apps.dtic.mil
… compound is probably due to the presence of arcinol in the 3-mercapto-5-methylphenol, Vhich could have been formed during the diazotization of 3-amino-5-methylphenol. During the …
Number of citations: 2 apps.dtic.mil
K Maeda, R Matsubara, M Hayashi - Organic Letters, 2021 - ACS Publications
The synthesis of anilines and indoles from cyclohexanones using a Pd/C–ethylene system is reported. A simple combination of NH 4 OAc and K 2 CO 3 under nonaerobic conditions …
Number of citations: 19 pubs.acs.org
WW Wardakhan, GA Elmegeed… - Phosphorus, Sulfur, and …, 2005 - Taylor & Francis
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1) reacted with 3-iminobutyronitrile (2) to give the imino product 3. The latter product was used in synthesis of a series of …
Number of citations: 15 www.tandfonline.com

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